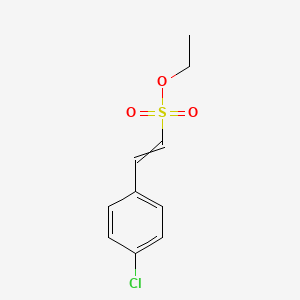

Ethyl 2-(4-chlorophenyl)ethenesulfonate

Description

Ethyl 2-(4-chlorophenyl)ethenesulfonate is a sulfonate ester derivative featuring a 4-chlorophenyl group attached to an ethenesulfonate backbone. Sulfonate esters of this type are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as alkylating agents or intermediates. The 4-chlorophenyl substituent enhances electron-withdrawing effects, influencing reactivity and stability compared to unsubstituted or ortho-substituted analogs .

Properties

Molecular Formula |

C10H11ClO3S |

|---|---|

Molecular Weight |

246.71 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)ethenesulfonate |

InChI |

InChI=1S/C10H11ClO3S/c1-2-14-15(12,13)8-7-9-3-5-10(11)6-4-9/h3-8H,2H2,1H3 |

InChI Key |

TXIYKNQWCNDXKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C=CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Electrosynthesis via β-Keto Sulfone Formation

A notable method involves the electrosynthesis of β-keto sulfones, which can be adapted for the preparation of this compound derivatives. The procedure includes:

- Reactants: 1,3-dicarbonyl compounds (1 mmol), sodium sulfinates (1.2 mmol, e.g., sodium 4-chlorophenylsulfinate), ammonium iodide (4 mmol), and dimethyl sulfoxide (8 mL) as solvent.

- Setup: An undivided electrochemical cell with a nickel sheet cathode and graphite rod anode.

- Conditions: Constant current of 50 mA at room temperature with magnetic stirring for 7 hours.

- Work-up: After electrolysis, the solution is decolorized with sodium thiosulfate, washed with distilled water, extracted with ethyl acetate, and purified by column chromatography using petroleum ether-ethyl acetate (5:1) as eluent.

- Yield: Approximately 85% for similar sulfonylated esters.

This method is advantageous due to mild conditions and good yields, allowing selective sulfonylation of ethyl esters with 4-chlorophenyl groups.

Sulfonyl Chloride Route and Mechanistic Insights

Another classical approach involves the reaction of 2-chloroethanesulfonyl chloride or ethenesulfonyl chloride with ethanol and 4-chlorophenyl derivatives:

- The sulfonyl chloride reacts with ethanol in the presence of base (e.g., triethylamine) to form ethyl ethenesulfonate intermediates.

- The 4-chlorophenyl group can be introduced via nucleophilic substitution or addition reactions involving sulfene intermediates (CH2=SO2), which are generated in situ.

- Mechanistic studies indicate formation of a-monodeuterated esters in isotope labeling experiments, supporting the involvement of sulfene intermediates and 1,3-sigmatropic rearrangements.

- The reaction requires careful control of conditions to favor olefin formation over side reactions like sulfene formation or undesired sulfonamide byproducts.

This method is historically significant and provides mechanistic understanding but may have modest yields and require careful handling of sulfonyl chlorides.

Synthesis via Ethyl (Diethoxyphosphoryl) Methanesulfonate Intermediates

A more recent synthetic strategy involves:

- Preparation of ethyl (diethoxyphosphoryl)methanesulfonate as a key intermediate.

- Treatment with strong bases such as n-butyllithium at low temperatures (-78 °C) under inert atmosphere.

- Subsequent addition of 4-(3-(4-phenylthiazol-2-ylamino)propoxy)benzaldehyde or related aromatic aldehydes.

- Work-up includes quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification by chromatography.

- This method allows the introduction of diverse aromatic substituents including 4-chlorophenyl groups, yielding the corresponding this compound derivatives with moderate to good yields (~32-65%).

This approach is useful for synthesizing functionalized derivatives for biological evaluation and structure-activity relationship studies.

Base-Mediated Alkylation of Sodium Sulfinates

A straightforward chemical synthesis involves:

- Reaction of sodium 4-chlorophenylsulfinate with ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.

- The reaction is typically performed in anhydrous tetrahydrofuran (THF) at low temperature under inert atmosphere.

- After completion, the reaction mixture is quenched, extracted, and purified by column chromatography.

- This method yields this compound with yields ranging from moderate to high depending on reaction conditions.

This alkylation route is practical and scalable, suitable for preparative synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrosynthesis (β-keto sulfones) | 1,3-dicarbonyl, sodium sulfinates, NH4I, DMSO | Electrolysis, 50 mA, RT, 7 h | ~85 | Mild, selective, good yield | Requires electrochemical setup |

| Sulfonyl chloride route | 2-chloroethanesulfonyl chloride, ethanol, base | Ambient temperature, inert atmosphere | Variable | Mechanistic insight, classical | Handling sulfonyl chlorides, side products |

| Ethyl (diethoxyphosphoryl)methanesulfonate intermediate | Phosphoryl sulfonate, n-BuLi, aromatic aldehydes | Low temp (-78 °C), inert atmosphere | 32-65 | Functionalized derivatives | Requires low temp and inert conditions |

| Base-mediated alkylation | Sodium 4-chlorophenylsulfinate, ethyl iodide, base | Anhydrous THF, low temp | Moderate to high | Simple, scalable | Sensitive to moisture, base handling |

Research Results and Analysis

- The electrosynthesis method demonstrates high efficiency and selectivity in forming sulfonate esters without harsh reagents, making it attractive for green chemistry applications.

- Mechanistic studies of sulfonyl chloride reactions reveal complex pathways involving sulfene intermediates, which can be exploited for regioselective synthesis but require careful reaction control.

- The use of phosphoryl sulfonate intermediates allows for the incorporation of diverse aromatic groups, enabling medicinal chemistry applications, though yields can be moderate and conditions demanding.

- Alkylation of sodium sulfinates remains a reliable and straightforward route suitable for bulk synthesis, with the caveat of requiring anhydrous and inert conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted ethyl (E)-2-(4-chlorophenyl)ethenesulfonate derivatives.

Scientific Research Applications

Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, leading to inhibition or modification of their activity. The (E)-2-(4-chlorophenyl)ethene moiety can interact with hydrophobic regions of biomolecules, further influencing their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Ethyl 2-(4-chlorophenyl)ethenesulfonate and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.